molecular formula C19H14N2O10S2 B412154 3-METHYL-5-{[(4-NITROPHENYL)SULFONYL]OXY}PHENYL 4-NITRO-1-BENZENESULFONATE

3-METHYL-5-{[(4-NITROPHENYL)SULFONYL]OXY}PHENYL 4-NITRO-1-BENZENESULFONATE

Cat. No.: B412154
M. Wt: 494.5g/mol
InChI Key: YQZKYRBHXFSAGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-METHYL-5-{[(4-NITROPHENYL)SULFONYL]OXY}PHENYL 4-NITRO-1-BENZENESULFONATE is a complex organic compound characterized by the presence of nitro groups and sulfonate esters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-5-{[(4-NITROPHENYL)SULFONYL]OXY}PHENYL 4-NITRO-1-BENZENESULFONATE typically involves the reaction of 4-nitrophenyl sulfonyl chloride with 5-methylphenol in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-5-{[(4-NITROPHENYL)SULFONYL]OXY}PHENYL 4-NITRO-1-BENZENESULFONATE can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form different oxidation states.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonate ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the sulfonate ester groups.

Major Products Formed

    Oxidation: Formation of higher oxidation state compounds.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-METHYL-5-{[(4-NITROPHENYL)SULFONYL]OXY}PHENYL 4-NITRO-1-BENZENESULFONATE has several applications in scientific research:

    Biology: Potential use in the development of biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-METHYL-5-{[(4-NITROPHENYL)SULFONYL]OXY}PHENYL 4-NITRO-1-BENZENESULFONATE involves its interaction with molecular targets such as enzymes or receptors. The nitro and sulfonate groups can form specific interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound may also participate in redox reactions, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl sulfonate derivatives: Compounds with similar sulfonate ester groups.

    Nitrobenzene derivatives: Compounds with similar nitro groups.

Uniqueness

3-METHYL-5-{[(4-NITROPHENYL)SULFONYL]OXY}PHENYL 4-NITRO-1-BENZENESULFONATE is unique due to the combination of nitro and sulfonate ester groups in its structure. This combination imparts specific chemical reactivity and potential biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C19H14N2O10S2

Molecular Weight

494.5g/mol

IUPAC Name

[3-methyl-5-(4-nitrophenyl)sulfonyloxyphenyl] 4-nitrobenzenesulfonate

InChI

InChI=1S/C19H14N2O10S2/c1-13-10-16(30-32(26,27)18-6-2-14(3-7-18)20(22)23)12-17(11-13)31-33(28,29)19-8-4-15(5-9-19)21(24)25/h2-12H,1H3

InChI Key

YQZKYRBHXFSAGO-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=CC(=C1)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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